molecular formula C5H11BrMg B155928 3-Pentylmagnesium bromide CAS No. 4852-26-0

3-Pentylmagnesium bromide

Cat. No. B155928
CAS RN: 4852-26-0
M. Wt: 175.35 g/mol
InChI Key: YOXMTMRKGTVEPG-UHFFFAOYSA-M
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Description

3-Pentylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis for creating carbon-carbon bonds. Although the provided papers do not directly discuss 3-pentylmagnesium bromide, they do provide insights into the behavior and reactions of similar Grignard reagents, which can be extrapolated to understand the properties and reactivity of 3-pentylmagnesium bromide.

Synthesis Analysis

The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. For instance, the preparation of furylmethylmagnesium bromide and phenylmagnesium bromides is achieved through the reaction of corresponding bromides with magnesium, sometimes using activated magnesium-copper alloy or by exchange reactions with arylmercury bromides . These methods could potentially be applied to synthesize 3-pentylmagnesium bromide by reacting 1-bromo-3-pentene with magnesium.

Molecular Structure Analysis

Grignard reagents are known to form complex structures, often existing as dimers or higher oligomers in solution or in solid state. For example, the structure of ethylmagnesium bromide was found to be dimeric when complexed with diisopropyl ether . Similarly, a polymeric chain structure was observed for an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide . These findings suggest that 3-pentylmagnesium bromide could also exhibit complex structural behavior, potentially forming dimers or polymers.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of Grignard reagents like 3-pentylmagnesium bromide are characterized by their high reactivity towards a variety of electrophiles due to the presence of a highly polar carbon-magnesium bond. They are sensitive to moisture and air, requiring anhydrous conditions for handling and reactions. The reactivity can be influenced by the nature of the solvent, the presence of additives or catalysts, and the structure of the Grignard reagent itself .

Scientific Research Applications

Iron-Catalyzed Synthesis

Shakhmaev et al. (2021) utilized 3-pentylmagnesium bromide in the iron-catalyzed synthesis of sarmentine, demonstrating the compound's utility in stereoselective synthesis processes (Shakhmaev, Ignatishina, & Zorin, 2021).

Synthesis and Reactivity of Aryl-Magnesium Reagents

Kneisel and Knochel (2002) explored the synthesis and reactivity of aryl-magnesium reagents, including those derived from 3-pentylmagnesium bromide. Their work highlights the reagent's ability to form polyfunctional products (Kneisel & Knochel, 2002).

Analysis of Organotin Compounds

Tsunoi et al. (2002) demonstrated the use of 3-pentylmagnesium bromide in the synthesis of organotin compounds, emphasizing its role in enhancing derivatization yields in gas chromatography-ion trap tandem mass spectrometry (Tsunoi et al., 2002).

Synthesis of C-Glycosides

Cipolla et al. (2000) used 3-pentylmagnesium bromide in the stereoselective synthesis of C-glycosides, showcasing its application in the field of carbohydrate chemistry (Cipolla, Ferla, Peri, & Nicotra, 2000).

Preparation of Functionalized Alkenylmagnesium Bromides

Thibonnet and Knochel (2000) investigated the preparation of functionalized alkenylmagnesium bromides using compounds like 3-pentylmagnesium bromide, highlighting its versatility in creating organomagnesium species (Thibonnet & Knochel, 2000).

Safety And Hazards

3-Pentylmagnesium bromide is classified as an extremely flammable liquid and vapor. It may cause drowsiness or dizziness. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

magnesium;pentane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXMTMRKGTVEPG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306979
Record name Bromo(1-ethylpropyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylmagnesium bromide

CAS RN

4852-26-0
Record name Bromo(1-ethylpropyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bromo(pentan-3-yl)magnesium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Moss, X Han, JM Ready - Angewandte Chemie International …, 2016 - Wiley Online Library
… Specifically, 3-pentylmagnesium bromide was treated with [Cp 2 ZrCl 2 ] under a CO atmosphere according to our standard conditions. Copper-catalyzed allylation then generated the …
Number of citations: 11 onlinelibrary.wiley.com
SS Husain, SA Forman, MA Kloczewiak… - Journal of medicinal …, 1999 - ACS Publications
To overcome the difficulties of locating the molecular sites of general anesthetic action, we synthesized a novel photoactivable general anesthetic, 3-(2-hydroxyethyl)-3-n-pentyldiazirine …
Number of citations: 56 pubs.acs.org
I Martin‐Landa, F Pablos… - Applied organometallic …, 1991 - Wiley Online Library
… 1 mol dm-3 pentylmagnesium bromide solution in diethyl ether that was prepared weekly. Dimethyl chloride was used as internal standard, and standard stock solutions (ca 279 pg cm-’…
Number of citations: 26 onlinelibrary.wiley.com
E Shirakawa, D Ikeda, S Masui… - Journal of the …, 2012 - ACS Publications
… 3-Pentylmagnesium bromide (1e) gave the second best result of the four alkyl Grignard reagents examined. Because primary alkyl Grignard reagents and 1-alkenes are in an …
Number of citations: 147 pubs.acs.org
R Juma'a, MS Baird, IG Bolesov… - Journal of the …, 2000 - pubs.rsc.org
… 3-Pentylmagnesium bromide also required 1.3 mol equiv. for complete reaction with 10 mol% of catalyst. In this case the reaction with only 2 mol% of catalyst was rather non-selective. …
Number of citations: 28 pubs.rsc.org
FJ Soday, CE Boord - Journal of the American Chemical Society, 1933 - ACS Publications
… rend., 187, 946 (1928)], through the bromo ether obtained by the action of 3-pentylmagnesium bromide upon ,/3-dibromoethy! ethyl ether yielded a heptene having almost identically the …
Number of citations: 55 pubs.acs.org
B Vulović, AP Cinderella, DA Watson - ACS Catalysis, 2017 - cherry.chem.bg.ac.rs
… Filtration and titration resulted in a [0.67 M] solution of 3pentylmagnesium bromide. … 200 µL, 1.2 mmol), and [0.67 M] 3-pentylmagnesium bromide S5 (1.50 mL, 1.0 mmol) were combined …
Number of citations: 3 cherry.chem.bg.ac.rs
M Sharique, U Tambar - Sequential, and, 2019 - scholar.archive.org
The direct conversion of C–H bonds into new C–C bonds represents a powerful approach to generate complex molecules from simple starting materials. However, a general and …
Number of citations: 0 scholar.archive.org
MC Moss - 2016 - utswmed-ir.tdl.org
This manuscript consists of two chapters. The first chapter describes the carbonylative coupling of Grignard reagents using organozirconocene intermediates. Organozirconocenes are …
Number of citations: 0 utswmed-ir.tdl.org
RS Smith - 1980 - search.proquest.com
… Most noteworthy is the rate of alkylation by 3-ethyl-3-pentylmagnesium bromide (entry 9) which reacts with benzophenone slower than two secondary Grignard reagents though its ease …
Number of citations: 0 search.proquest.com

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